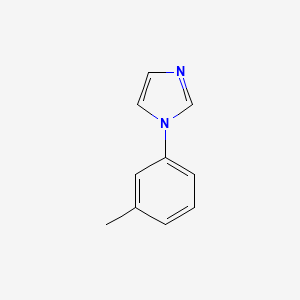

1-(m-Tolyl)imidazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-methylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONMFQGRYDVJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334277 | |

| Record name | 1-(m-Tolyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25364-43-6 | |

| Record name | 1-(m-Tolyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25364-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(m-Tolyl)imidazole chemical properties and structure

An In-depth Technical Guide to 1-(m-Tolyl)imidazole: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 1-(3-methylphenyl)imidazole, is an aromatic heterocyclic organic compound. It belongs to the broad class of imidazole derivatives, which are of significant interest in medicinal chemistry and materials science. The imidazole ring is a core component of several essential biological molecules, including the amino acid histidine and histamine.[1][2] Consequently, its derivatives are widely explored for their potential therapeutic applications, exhibiting a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of an imidazole ring linked at the N1 position to a toluene molecule through the meta-position (position 3) of the phenyl ring. This substitution pattern distinguishes it from its isomers, 1-(o-Tolyl)imidazole and 1-(p-Tolyl)imidazole, which may exhibit different physicochemical properties due to steric and electronic effects.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methylphenyl)imidazole | [5] |

| CAS Number | 25364-43-6 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂ | [5][7] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CN=C2 | [4] |

| InChI | InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | [5] |

| InChIKey | CONMFQGRYDVJRS-UHFFFAOYSA-N | - |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The available experimental and predicted data are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Boiling Point | 145 °C | at 1 mmHg | [6] |

| Density | 1.1 g/cm³ | - | [6] |

| pKa | 5.49 ± 0.10 | Predicted | [6] |

| Appearance | Not specified | - | - |

| Melting Point | Not specified | - | - |

| Solubility | Not specified | - | - |

Synthesis and Characterization Protocols

General Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative procedure for the synthesis of N-arylimidazoles, which can be adapted for this compound using 3-bromotoluene or 3-iodotoluene as the starting aryl halide.

Materials:

-

Imidazole

-

3-Iodotoluene (or 3-bromotoluene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add imidazole (1.2 equivalents), 3-iodotoluene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF via syringe.

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Analytical Protocol: Characterization by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of imidazole compounds.[8]

Instrumentation & Conditions:

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Gradient: A typical gradient would start at 90-95% Solvent A, ramping up to 95-100% Solvent B over several minutes to elute the compound.

-

Column Temperature: 40 °C.[8]

-

Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode (ESI+).[8][9]

-

Detection: Monitor the precursor ion [M+H]⁺ for this compound (m/z ≈ 159.09) and its characteristic product ions after fragmentation.

Biological and Pharmacological Context

While specific data on the biological activity or signaling pathways of this compound is limited, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological effects.[2] These compounds are key scaffolds in drug discovery.[3]

-

Antimicrobial Activity: Many imidazole derivatives are effective antimicrobial agents, with their mechanism often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[3]

-

Anticancer Activity: Certain imidazole-based molecules have shown potential as anticancer agents.[3] Proposed mechanisms include the inhibition of enzymes involved in DNA replication and repair, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]

Given the lack of specific pathway information for this compound, a logical diagram can illustrate the general screening process used to identify the biological activity of such novel chemical entities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

References

- 1. [PDF] Imidazole: Having Versatile Biological Activities | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(p-tolyl)-1H-imidazole | 25372-10-5 [smolecule.com]

- 5. This compound | C10H10N2 | CID 520197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 25364-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(m-Tolyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(m-Tolyl)imidazole, a versatile building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, presents a thorough analysis of its structural and physicochemical properties, and offers insights into the experimental workflows involved in its preparation and analysis.

Introduction

This compound belongs to the N-arylimidazole class of heterocyclic compounds, which are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. The strategic introduction of the m-tolyl group onto the imidazole scaffold can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets and its pharmacokinetic profile. This guide serves as a practical resource for researchers engaged in the synthesis and application of novel imidazole-based compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation, between imidazole and an appropriate m-tolyl halide. This method offers good yields and is adaptable to various scales.

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on established procedures for the N-arylation of imidazoles.[1][2][3][4][5]

Reaction Scheme:

Materials:

-

Imidazole

-

3-Bromotoluene

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Cesium Carbonate (Cs₂CO₃) (base)

-

Anhydrous 1,4-Dioxane (solvent)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | 145 °C at 1 mmHg |

| Density | 1.1 g/cm³ |

| CAS Number | 25364-43-6 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | s | Imidazole C2-H |

| ~7.4 | t | Tolyl C5-H |

| ~7.3 | s | Tolyl C2-H |

| ~7.2 | d | Tolyl C6-H |

| ~7.1 | d | Tolyl C4-H |

| ~7.0 | s | Imidazole C4/5-H |

| ~6.9 | s | Imidazole C4/5-H |

| ~2.4 | s | Tolyl -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Tolyl C3 |

| ~138 | Tolyl C1 |

| ~136 | Imidazole C2 |

| ~130 | Tolyl C5 |

| ~129 | Imidazole C4/5 |

| ~126 | Tolyl C6 |

| ~122 | Imidazole C4/5 |

| ~121 | Tolyl C4 |

| ~118 | Tolyl C2 |

| ~21 | Tolyl -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Functional Group Vibration |

| ~3100-3150 | C-H stretching (aromatic imidazole ring) |

| ~3000-3050 | C-H stretching (aromatic tolyl ring) |

| ~2920-2960 | C-H stretching (methyl group) |

| ~1600, 1490 | C=C stretching (aromatic rings) |

| ~1510 | C=N stretching (imidazole ring) |

| ~1230 | C-N stretching |

| ~800-900 | C-H out-of-plane bending (aromatic) |

MS (Mass Spectrometry) Data

| m/z | Assignment |

| 158 | [M]⁺ (Molecular ion) |

| 131 | [M - HCN]⁺ |

| 130 | [M - H - HCN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined Ullmann condensation protocol offers a reliable method for its preparation, and the provided spectroscopic and physicochemical data serve as a benchmark for product verification. The structured workflows and tabulated data are intended to facilitate the efficient and accurate execution of experimental procedures for researchers in the fields of medicinal chemistry and drug development.

References

Spectroscopic Analysis of 1-(m-Tolyl)imidazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(m-Tolyl)imidazole. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural and analytical information on this molecule. This guide presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is documented in chemical databases, publicly accessible, detailed experimental spectra are limited. The data presented here is compiled from available database entries.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound

| ¹H NMR | ¹³C NMR |

| No experimental data found in the public domain. | Data availability is indicated in databases such as PubChem, but specific chemical shifts are not publicly listed. |

Table 2: Infrared (IR) Spectroscopy Data of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Expected in the range of 3100-3000 |

| C-H Stretch (Alkyl) | Expected in the range of 3000-2850 |

| Aromatic C=C Stretch | Expected in the range of 1600-1450 |

| C-N Stretch | Expected in the range of 1350-1000 |

| C-H Out-of-Plane Bend | Expected in the range of 900-675 |

| Note: Specific, experimentally verified peak values for this compound are not readily available in the public domain. The expected ranges are based on characteristic absorptions for aromatic and imidazole-containing compounds. |

Table 3: Mass Spectrometry (MS) Data of this compound

| Analysis Type | m/z Values |

| GC-MS | Molecular Ion (M⁺): 158. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 158. |

| Note: The molecular weight of this compound is 158.20 g/mol , consistent with the observed molecular ion peak. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, the following are general methodologies that are typically employed for the analysis of aromatic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS). For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum that shows the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Physical and chemical properties of tolyl-substituted imidazoles

An In-depth Technical Guide to the Physical and Chemical Properties of Tolyl-Substituted Imidazoles

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous biologically active compounds, including the essential amino acid histidine.[3][4] The introduction of a tolyl (methylphenyl) group to the imidazole core significantly influences its physicochemical and biological properties, leading to a wide range of applications as kinase inhibitors, antifungal agents, and catalysts.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of tolyl-substituted imidazoles, detailed experimental protocols for their synthesis and characterization, and insights into their biological mechanisms.

Physical Properties

The physical characteristics of tolyl-substituted imidazoles are governed by the interplay between the polar imidazole ring and the nonpolar tolyl substituent. The position of the methyl group on the phenyl ring (ortho, meta, or para) and the point of attachment to the imidazole nucleus further modulate these properties.

-

Polarity and Solubility : Imidazole itself is a highly polar compound with a significant dipole moment, rendering it soluble in water and other polar solvents.[1][7] The addition of a tolyl group increases the molecule's nonpolar character, generally reducing water solubility while improving solubility in organic solvents.

-

Melting and Boiling Points : The parent imidazole has a boiling point of 256°C and a melting point of 90°C, attributed to intermolecular hydrogen bonding.[7] Substitution patterns affect these values; for instance, 2-methylimidazole has a higher melting point (145-147°C) than imidazole due to strong hydrogen-bonding interactions involving the methyl group.

-

Acidity and Basicity : Imidazole is amphoteric, capable of acting as both a weak acid (pKa ≈ 14) and a base (pKaH ≈ 7).[1][7] The nitrogen at the 3-position is basic due to its available lone pair of electrons. The tolyl group's electron-donating methyl substituent can slightly increase the basicity of the imidazole ring. For example, 1-(p-tolyl)-1H-imidazole exhibits a pK_BH⁺ of approximately 7.[8]

-

Structural Characteristics : X-ray crystallography studies reveal that in many N-aryl imidazoles, steric hindrance between the tolyl group and the imidazole ring forces a significant dihedral angle, often around 70°.[8] This twisting minimizes electronic overlap between the two ring systems. Crystal structures are often stabilized by intermolecular interactions like N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking.[6]

Table 1: Physical and Spectroscopic Data of Representative Tolyl-Substituted Imidazoles

| Compound | Formula | Property | Value | Reference |

| 1-(p-Tolyl)-1H-imidazole | C₁₀H₁₀N₂ | pK_BH⁺ | ~7 | [8] |

| 1-(p-Tolyl)-1H-imidazole | C₁₀H₁₀N₂ | UV λmax | 230 nm (π–π*), ~280 nm (shoulder) | [8] |

| 2-p-Tolyl-4,5-dihydro-1H-imidazole | C₁₀H₁₂N₂ | Dihedral Angle¹ | 3.56 (8)° | [6] |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C₂₄H₂₀ClN₃ | ¹H NMR (NH) | 5.68 ppm (broad singlet) | [9] |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C₂₄H₂₀ClN₃ | ¹H NMR (Im-H) | 7.03 ppm (singlet) | [9] |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C₂₄H₂₀ClN₃ | ¹³C NMR (C-2) | 144.6 ppm | [9] |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C₂₄H₂₀ClN₃ | ¹³C NMR (C-4) | 111.7 ppm | [9] |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C₂₄H₂₀ClN₃ | ¹³C NMR (C-5) | 137.16 ppm | [9] |

| ¹Dihedral angle between the six- and five-membered rings. |

Chemical Properties and Reactivity

The chemical behavior of tolyl-substituted imidazoles is characterized by the aromaticity of the imidazole ring and the influence of its substituents.

-

Aromaticity and Substitution : The imidazole ring is aromatic, with a resonance energy of 14.2 Kcal/mol.[7] It readily undergoes electrophilic substitution. Nucleophilic substitution is also possible, particularly when an electron-withdrawing group is present on the ring.[7] The tolyl group, being an aromatic substituent, can also undergo electrophilic substitution, typically directed to the positions ortho and para to the methyl group.[8]

-

Synthesis : Several synthetic routes are employed to produce tolyl-substituted imidazoles. A common and efficient method is the one-pot, multi-component condensation (Radziszewski reaction and its variations), which involves reacting a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., tolualdehyde), ammonium acetate, and sometimes a primary amine in the presence of a catalyst like p-toluenesulfonic acid (PTSA).[5][10] Another prominent method is the van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Tri- or Tetra-substituted Tolyl-Imidazoles

This protocol is based on the PTSA-catalyzed multi-component condensation method.[5]

-

Reactant Preparation : In a round-bottom flask, combine benzil (10 mmol), ammonium acetate (20 mmol), a substituted aromatic aldehyde (e.g., p-tolualdehyde, 20 mmol), and p-toluenesulfonic acid (PTSA) (5 mol%).

-

For Tetra-substituted Imidazoles : To the above mixture, add a primary amine (e.g., aniline or toluidine, 10 mmol).

-

Solvent and Reaction : Add ethanol (5 ml) as the solvent. Stir the mixture at 80°C.

-

Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation : Collect the precipitated solid product by filtration, wash with water, and dry.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Protocol 2: Spectroscopic Characterization

This protocol outlines a general workflow for characterizing the synthesized compounds.[9][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add tetramethylsilane (TMS) as an internal standard.

-

Record ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (HSQC, HMBC) spectra on a spectrometer (e.g., 300 MHz or higher).

-

-

Infrared (IR) Spectroscopy :

-

Record the FTIR spectrum of the sample. This can be done by preparing a KBr pellet containing the compound or by analyzing it as a thin film on a salt plate.

-

-

Mass Spectrometry (MS) :

-

Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) with an ESI or EI source to confirm the molecular weight and fragmentation pattern of the compound.

-

Visualization of Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of tolyl-substituted imidazoles.

Caption: General workflow for synthesis and characterization.

Biological Activity: Kinase Inhibition Pathway

Tolyl-substituted imidazoles have been identified as potent inhibitors of various kinases, such as p38 MAP kinase and B-Raf kinase, which are crucial in cell signaling pathways.[3][5]

Caption: Mechanism of competitive kinase inhibition.

Structure-Property Relationship

The properties of these molecules are a direct consequence of their constituent parts, as illustrated below.

Caption: Key structural components and their influence.

Conclusion

Tolyl-substituted imidazoles are a versatile and important class of heterocyclic compounds with tunable physical, chemical, and biological properties.[4][13] Their straightforward synthesis, typically through multi-component reactions, and the rich chemistry of the imidazole ring allow for the creation of diverse molecular libraries.[5][14] The data and protocols presented here offer a foundational guide for researchers and professionals engaged in the design, synthesis, and evaluation of these promising molecules for applications in drug discovery and beyond.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. 2-p-Tolyl-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Buy 1-(p-tolyl)-1H-imidazole | 25372-10-5 [smolecule.com]

- 9. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow imidazole-containing compounds to interact with a wide range of biological targets. This has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide explores the core biological activities of imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[3]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Imidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (Colorectal) | 0.027 | [5] |

| Compound 22 (a benzimidazole sulfonamide derivative) | A549 (Lung) | 0.15 | [5] |

| Compound 22 (a benzimidazole sulfonamide derivative) | MCF-7 (Breast) | 0.17 | [5] |

| Imidazole-chalcone derivative 9j' | A549 (Lung) | 7.05 | [6] |

| Imidazole-chalcone derivative 9g | MCF-7 (Breast) | 8.52 | [6] |

| Imidazole-pyridine hybrid 5c | MDA-MB-468 (Breast) | 43.46 (24h) | [7][8] |

| Imidazole-pyridine hybrid 5e | BT-474 (Breast) | < 50 (24h) | [7][8] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | MCF-7 (Breast) | < 5 | [9] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | HepG2 (Liver) | < 5 | [9] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | HCT-116 (Colon) | < 5 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][10][11][12][13]

Materials:

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Cell culture medium (serum-free for the assay)

-

Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many imidazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][14][15]

Antifungal Activity

Imidazole derivatives, particularly the azole class, are widely used as antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12][13]

Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different fungal strains.

| Imidazole Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 31 | Candida albicans ATCC 90028 | 0.5 | [16] |

| Compound 42 | Candida albicans ATCC 90028 | 2 | [16] |

| Compound 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [16] |

| Compound 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [16] |

| Compound 2a | Aspergillus niger | 12.5 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Candida albicans | 12.5 | [17] |

| Thiazole derivative 3a | Candida albicans | 156.25 | [18] |

| Thiazole derivative 6d | Candida albicans | 156.25 | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][19][20]

Materials:

-

96-well microtiter plate

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Imidazole derivative stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[7]

-

Serial Dilutions: Prepare serial twofold dilutions of the imidazole derivative in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[7]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Imidazole antifungals target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

Antibacterial Activity

Imidazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22] Their mechanisms of action include disruption of the cell wall and inhibition of nucleic acid and protein synthesis.[21]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

The following table lists the MIC values of selected imidazole derivatives against various bacterial strains.

| Imidazole Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [21] |

| HL2 | Staphylococcus aureus | 625 | [21] |

| HL1 | MRSA | 1250 | [21] |

| HL2 | MRSA | 625 | [21] |

| HL2 | Escherichia coli | 2500 | [21] |

| AOMI | Staphylococcus aureus | 200 | [19] |

| AOMI | Escherichia coli | 200 | [19] |

| Compound 2c | Bacillus subtilis | 6.25 | |

| Thiazole derivative 3a | Escherichia coli | 4.88 | [18] |

| Thiazole derivative 8a | Staphylococcus aureus | 9.77 | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The protocol for determining the antibacterial MIC is the same as the one described in the Antifungal Activity section.

Antiviral Activity

A number of imidazole derivatives have been identified as potent antiviral agents, effective against a range of viruses including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).[1][10][11][13]

Quantitative Data: Antiviral Activity of Imidazole Derivatives

The following table summarizes the antiviral activity of various imidazole derivatives, presented as EC50 (the concentration required to achieve 50% of the maximum effect) or IC50 values.

| Imidazole Derivative | Virus | EC50/IC50 (µM) | Reference |

| Compound 5a | Influenza A virus | 0.3 | [1][10] |

| Compound 5b | Influenza A virus | 0.4 | [1][10] |

| Compound 29e | HIV-1 | 0.18 | [1][10] |

| Compound 36a | Vaccinia virus (VV) | 0.1 | [1][10] |

| Compound 35b | HSV-1 KOS | 59 (mg/mL) | [1][10] |

| Compound 35b | HSV-2G | 50 (mg/mL) | [1][10] |

| Compound 8b | Yellow Fever Virus (YFV) | 1.85 | [1][10] |

| Compound 8c | Dengue Virus (DENV) | 1.93 | [1][10] |

| Imidazole-coumarin conjugate 15d | Hepatitis C Virus (HCV) | 5.1 | [1][10] |

| Compound 4a | HIV-1 | 82.02 (µg/mL) | [11][13] |

| Compound 4a | HIV-2 | 47.72 (µg/mL) | [11][13] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells in a multi-well plate

-

Virus stock

-

Imidazole derivative

-

Overlay medium (containing, for example, methylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Grow a confluent monolayer of host cells in a multi-well plate.

-

Compound and Virus Incubation: Pre-incubate the cells with different concentrations of the imidazole derivative for a specified time. Then, infect the cells with a known amount of virus.

-

Overlay: After a virus adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization: Fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][12]

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

The following table provides the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected imidazole derivatives.

| Imidazole Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Compound 6b | >13.16 | 0.04 | [20] |

| Compound 6j | >12.48 | 0.04 | [20] |

| Tri-aryl imidazolone III | 3.9 | 0.74 | [12] |

| Imidazolone V | - | - | [12] |

| Compound AA6 | - | 0.403 | [3] |

Experimental Protocol: COX Inhibitor Screening Assay

Commercially available COX inhibitor screening kits are often used to determine the inhibitory activity of compounds against COX-1 and COX-2.

General Procedure (based on commercially available kits):

-

Reagent Preparation: Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and arachidonic acid substrate according to the kit's instructions.

-

Inhibitor Preparation: Prepare various concentrations of the imidazole derivative.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme. Then, add the imidazole derivative or a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Measurement: Measure the fluorescence or absorbance at the specified wavelength over time to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the imidazole derivative and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

Some imidazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[6][23][24][25]

Experimental and Synthesis Workflows

The discovery and development of novel imidazole derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Workflow: Synthesis and Biological Screening

Conclusion

This technical guide provides a comprehensive overview of the significant and diverse biological activities of imidazole derivatives. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The versatility of the imidazole scaffold continues to make it a highly attractive starting point for the design and synthesis of novel therapeutic agents with the potential to address a wide range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation imidazole-based drugs with improved efficacy and safety profiles.

References

- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights | IIETA [iieta.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

Unraveling the Biological Potential of 1-(m-Tolyl)imidazole: A Technical Guide for Researchers

Executive Summary

1-(m-Tolyl)imidazole is a small molecule belonging to the vast and pharmacologically significant class of imidazole derivatives. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, this technical guide aims to provide a comprehensive overview of its potential biological activities by examining the well-established mechanisms of structurally similar imidazole-based compounds. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by extrapolating known structure-activity relationships, presenting quantitative data from related molecules, detailing relevant experimental protocols, and visualizing potential signaling pathways. The information herein is intended to guide future research and hypothesis-driven investigation into the therapeutic potential of this compound.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products, including the amino acid histidine and purine bases of nucleic acids, as well as in a wide array of synthetic drugs.[1][2][3] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow for diverse interactions with biological targets.[4] Consequently, imidazole derivatives have been successfully developed as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[1][3][4][5][6][7]

Potential Mechanisms of Action of this compound

Based on the activities of other aryl-substituted imidazoles, the biological effects of this compound could be mediated through several mechanisms.

Enzyme Inhibition

A primary mode of action for many imidazole-containing compounds is the inhibition of key enzymes.

-

Cytochrome P450 (CYP) Enzymes: Imidazole derivatives are well-known inhibitors of various CYP isoforms. The nitrogen atom (N-3) of the imidazole ring can coordinate with the heme iron of the enzyme, disrupting its catalytic activity.[8] A study on the structure-activity relationship of substituted imidazoles revealed that compounds with a substituent at the 1-position, such as this compound, can inhibit hepatic metabolism, suggesting a potential interaction with CYP enzymes.[9]

-

Other Enzymes: Imidazole-based molecules have been shown to inhibit a range of other enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance, and 15-lipoxygenase, an enzyme implicated in inflammation.[10][11] The specific enzymatic targets of this compound remain to be elucidated.

Antimicrobial and Antifungal Activity

The antifungal mechanism of many imidazole drugs, such as clotrimazole and miconazole, involves the inhibition of ergosterol biosynthesis.[12] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[12] It is plausible that this compound could exert antifungal effects through a similar mechanism. The antibacterial potential of imidazole derivatives is also documented, with proposed mechanisms including the disruption of DNA replication and repair pathways.[13]

Anticancer Activity

Numerous imidazole derivatives have demonstrated anticancer properties through various mechanisms:

-

Tubulin Polymerization Inhibition: Some imidazole-based compounds act as anti-mitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The imidazole scaffold has been utilized in the design of inhibitors for various protein kinases that are often dysregulated in cancer.[16]

-

DNA Interaction: Certain benzimidazole derivatives, which share a similar heterocyclic core, have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes.[17]

-

Induction of Apoptosis: Several studies have shown that imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells.[18]

Quantitative Data for Structurally Related Imidazole Derivatives

Table 1: Anticancer Activity of Tolyl-Substituted Imidazole Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Amino-1-(p-tolyl)-1H-imidazole-4-carbimidoyl cyanide derivative | A498 (Renal Carcinoma) | Cell Viability | Low micromolar range | [19] |

| 5-Amino-1-(p-tolyl)-1H-imidazole-4-carbimidoyl cyanide derivative | 786-O (Renal Carcinoma) | Cell Viability | Low micromolar range | [19] |

| Benzothiazole based imidazole derivative with p-tolyl group | C6 (Glioma) | Cytotoxicity | 15.67 µg/mL | [20] |

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Organism | Assay Type | Activity | Reference |

| 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-ol | Various bacterial strains | MIC | Effective inhibition | [13] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a control.[17]

-

Incubation: Incubate the plate for 48-72 hours.[17]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[17]

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as CYPs or kinases.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

This compound

-

Assay buffer

-

Detection reagent (specific to the enzyme and substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop Reaction: Stop the reaction using a suitable reagent or method.

-

Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound based on the known mechanisms of other imidazole derivatives.

Caption: Potential inhibition of a generic kinase signaling pathway by this compound.

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion and Future Directions

While the precise molecular targets and mechanisms of action of this compound are yet to be definitively established, the wealth of data on structurally related imidazole derivatives provides a strong foundation for future investigation. The potential for this compound to act as an enzyme inhibitor, an antimicrobial agent, or an anticancer therapeutic warrants further exploration.

Future research should focus on:

-

In vitro screening: Broad screening against panels of kinases, CYP enzymes, and various cancer cell lines to identify primary biological activities.

-

Antimicrobial testing: Evaluation of its efficacy against a range of bacterial and fungal pathogens.

-

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets.

-

In vivo studies: Once promising in vitro activity is established, evaluation in animal models of disease will be crucial to determine its therapeutic potential.

This technical guide provides a roadmap for initiating a comprehensive investigation into the biological activities of this compound, a compound with the potential to contribute to the development of new therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. Inhibition of tolbutamide metabolism by substituted imidazole drugs in vivo: evidence for a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 1-Methyl-5-phenyl-1h-imidazole-2-thiol | 25433-13-0 | ABA43313 [biosynth.com]

- 17. benchchem.com [benchchem.com]

- 18. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-(m-Tolyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(m-Tolyl)imidazole is a heterocyclic aromatic compound belonging to the diverse and pharmacologically significant imidazole class of molecules. While research on this specific derivative is not as extensive as for other more complex imidazole-containing compounds, its structural features suggest potential for a range of therapeutic applications. This technical guide aims to consolidate the available information on this compound and related derivatives, providing a foundation for future research and drug development endeavors. By examining its chemical properties, and drawing inferences from structurally similar compounds, we can delineate potential avenues for investigation into its antimicrobial, anticancer, and anti-inflammatory activities. This document will detail relevant synthetic protocols, present available biological data in a structured format, and outline potential mechanisms of action and signaling pathways that may be modulated by this compound.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[2] The tolyl moiety, a methyl-substituted phenyl group, can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity and steric profile. The specific placement of the methyl group at the meta position in this compound presents a distinct chemical entity with potentially unique biological activities compared to its ortho and para isomers.

While direct therapeutic applications of this compound are not yet established in clinical practice, the broader family of tolyl-imidazole derivatives has shown promise in preclinical studies, particularly in the fields of oncology and infectious diseases.[3][4] This guide will serve as a comprehensive resource for researchers looking to explore the therapeutic potential of this intriguing molecule.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery.

Physicochemical Data

The key computed and experimental properties of this compound are summarized in the table below. This information is crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 1-(3-methylphenyl)imidazole | --INVALID-LINK--[1] |

| CAS Number | 25364-43-6 | --INVALID-LINK--[1] |

| XLogP3 | 2.4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Synthesis Protocols

The synthesis of N-arylimidazoles, including this compound, can be achieved through several established methods in organic chemistry. A common approach is the copper-catalyzed Ullmann condensation reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Imidazole

-

3-Bromotoluene (or 3-Iodotoluene)

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add imidazole (1.0 eq), 3-bromotoluene (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of Synthetic Workflow:

Potential Therapeutic Applications and Biological Activity

While specific studies on this compound are limited, the known biological activities of structurally related compounds provide a strong rationale for investigating its therapeutic potential.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties.[5] For instance, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) has demonstrated potent anticancer activity against colorectal cancer cells by targeting tubulin and DNA.[4] Another study on 1-substituted-2-aryl imidazoles identified compounds with significant antiproliferative activities in the nanomolar range against various cancer cell lines.[6]

Hypothesized Mechanism of Action: The anticancer effects of imidazole derivatives often involve the inhibition of key enzymes such as kinases or the disruption of cellular structures like microtubules.[5] The tolyl group on this compound could play a role in binding to hydrophobic pockets within target proteins.

Potential Signaling Pathway Involvement:

Antimicrobial Activity

Imidazole-based compounds are well-known for their antifungal properties.[7] A study on a series of imidazole derivatives identified compounds with antifungal activity against Saccharomyces cerevisiae.[3] Specifically, the study synthesized and characterized 1-methyl-2,5-di-m-tolyl-1H-imidazole, a compound structurally related to this compound.[3] This suggests that the tolyl moiety is compatible with antifungal activity.

Hypothesized Mechanism of Action: The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9] A study on 1,5-diarylimidazoles showed that some derivatives could inhibit COX-2 catalyzed PGE2 production.[8]

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes like COX-1 and COX-2, which are involved in the synthesis of prostaglandins.

Future Directions and Conclusion

The existing literature on tolyl-imidazole derivatives provides a compelling basis for the systematic investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial and fungal strains, and in various inflammatory models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in animal models.

References

- 1. This compound | C10H10N2 | CID 520197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nano-ntp.com [nano-ntp.com]

- 8. Synthesis and antiinflammatory activity of 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Solubility and stability of 1-(m-Tolyl)imidazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(m-Tolyl)imidazole. Given the limited availability of direct experimental data in publicly accessible literature, this document focuses on established methodologies for determining these critical physicochemical properties. The presented data tables are illustrative and intended to serve as a template for organizing experimentally derived results. Detailed experimental protocols are provided to guide researchers in obtaining precise and reliable data for this compound in various solvent systems and under different stress conditions.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₀N₂, is an aromatic heterocyclic organic compound. Its structure, featuring an imidazole ring substituted with a tolyl group, makes it a molecule of interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active compounds, including the amino acid histidine. Understanding the solubility and stability of this compound is a prerequisite for its development in pharmaceutical formulations and other applications, as these properties directly impact its bioavailability, shelf-life, and efficacy.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. The "like dissolves like" principle is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] The solubility of this compound is expected to vary significantly with the polarity of the solvent.

Predicted Solubility Data

| Property | Value | Source |

| Water Solubility (log₁₀S) | -3.36 (calculated) | Cheméo[2] |

| Octanol/Water Partition Coefficient (logP) | 2.181 (calculated) | Cheméo[2] |

Illustrative Solubility in Common Solvents

The following table presents a hypothetical solubility profile of this compound in a range of common laboratory solvents. These values are for illustrative purposes only and should be experimentally determined.

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | Moderate |

| Dichloromethane | Non-polar | Moderate |

| Toluene | Non-polar | High |

| Hexane | Non-polar | Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[3][4]

Potential Degradation Pathways

Based on the imidazole structure, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The imidazole ring is generally stable to hydrolysis, but extreme pH and high temperatures could lead to ring opening.

-

Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[5]

-

Photodegradation: Exposure to UV or visible light may induce degradation, especially in solution.[5]

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of forced degradation results for this compound. The percentage of degradation and the number of degradation products are illustrative.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | < 5% | 1 |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 10-15% | 2 |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 20-30% | 3 |

| Thermal | Solid State | 48 h | 80 °C | < 2% | 0 |

| Photolytic | Solution (in Methanol) | 24 h | Room Temp | 5-10% | 2 |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80 °C.

-